2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide
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Description
2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide is a useful research compound. Its molecular formula is C16H19FN2O and its molecular weight is 274.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.14814140 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with its targets, the Trk receptors, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to the receptors, thereby preventing them from carrying out their normal functions . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of Trk receptors affects various biochemical pathways. These receptors are involved in cell survival, growth, and differentiation pathways. By inhibiting these receptors, the compound can potentially alter these pathways, leading to changes in cell behavior . The exact pathways affected and their downstream effects are still being studied.
Pharmacokinetics
The development of suitable positron emission tomography (pet) radioligands would allow an in vivo exploration of this compound .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cells and tissues where the Trk receptors are expressed. In neurodegenerative diseases, the inhibition of Trk receptors could potentially slow disease progression . In cancers, the inhibition of these receptors could potentially reduce tumor growth and metastasis .
Biochemical Analysis
Cellular Effects
Based on its potential interaction with TrkA/B/C, it could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its potential interaction with TrkA/B/C, it could be involved in pathways related to these kinases .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-15-7-5-14(6-8-15)13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQWJFBYLUMGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.